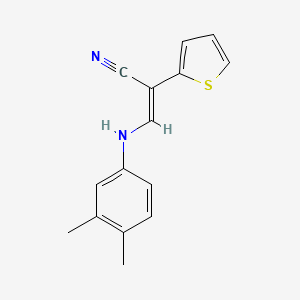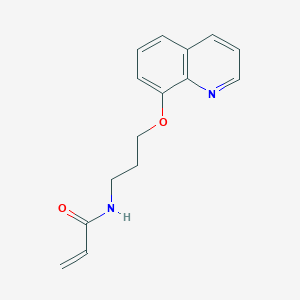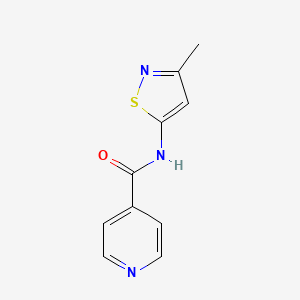
3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile, also known as 3DTA, is an organic compound with a wide range of potential applications in the field of scientific research. It is a derivative of aniline and thiophene, two common organic compounds. 3DTA is used as a starting material in the synthesis of various compounds, such as polymers and dyes, and it is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. In addition, 3DTA has been studied for its potential use in various biochemical and physiological studies, as well as in laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
- Synthetic Applications : Derivatives of 2-(2-thienyl)acrylonitrile have been synthesized through reactions with various compounds, demonstrating the chemical's versatility in creating novel molecules with potential applications in material science and medicinal chemistry. For instance, the synthesis of 1,4-Dihydropyrano[2,3-c]pyrazole derivatives showcases the reactivity of thiophene-containing acrylonitriles in producing compounds with unique structures (Vasyun’kina et al., 2005).
Antimicrobial and Antifungal Activities
- Biological Activities : Certain derivatives of 2-(2-thienyl)acrylonitrile have been explored for their antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents. For example, the cycloaddition reactions of 5-(2-thienyl)methylene derivatives have evaluated their antimicrobial potentials, suggesting their usefulness in creating compounds with bioactive properties (Ead et al., 1990).
Material Science Applications
- Electrochemical and Polymer Applications : The electrochemical behavior of functionalized poly(thieno[3,4-b]thiophenes) derived from similar thiophene-based acrylonitriles indicates their importance in developing low bandgap polymers. Such materials are crucial for electronic and photonic devices, demonstrating the compound's role in advancing materials science (Park et al., 2010).
Structural Analysis and Chemical Interactions
- Crystal Structure Analysis : Studies on the crystal structures of substituted (E)-3-aryl-2-(thienyl)acrylonitriles provide insight into the molecular interactions and structural characteristics of these compounds. Such analyses are fundamental for understanding the chemical and physical properties of materials, aiding in the design of compounds with desired characteristics (Cobo et al., 2006).
Antineoplastic Efficacy
- Anticancer Research : New derivatives of 2-(thien-2-yl)-acrylonitriles have been tested for their antineoplastic efficacy in hepatoma models, revealing promising results against hepatoma cell proliferation. This highlights the compound's potential as a scaffold for developing kinase inhibitors and anticancer agents (Schaller et al., 2021).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethylanilino)-2-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-5-6-14(8-12(11)2)17-10-13(9-16)15-4-3-7-18-15/h3-8,10,17H,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPBZYZKPPPSCN-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513500.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2513502.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2513503.png)

![5-(2-methoxyethyl)-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513505.png)
![6-Oxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2513506.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2513507.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2513514.png)
![{3-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B2513516.png)
![(1S,2R,6S,7R)-3,5-dioxa-4lambda4-thiatricyclo[5.2.1.02,6]dec-8-ene 4-oxide](/img/structure/B2513517.png)
![N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2513519.png)